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Abstract
M351-0056 is a novel, small molecule compound identified as a potent agonist of the V-domain

Ig Suppressor of T cell Activation (VISTA), a critical negative checkpoint regulator of the

immune system. Research has demonstrated its potential as a therapeutic agent for a range of

autoimmune diseases by enhancing VISTA-mediated immunosuppressive pathways. This

document provides a comprehensive technical guide on M351-0056, summarizing key

quantitative data, detailing experimental methodologies, and visualizing its mechanism of

action through signaling pathway diagrams.

Introduction to M351-0056 and its Target: VISTA
V-domain immunoglobulin suppressor of T-cell activation (VISTA), a type I transmembrane

protein, is a crucial immune checkpoint molecule that plays a significant role in maintaining

peripheral tolerance and regulating T-cell responses.[1] Expressed on myeloid cells, tumor-

infiltrating lymphocytes, and naive T cells, VISTA acts as both a receptor and a ligand to

negatively regulate T-cell activation.[1] Its multifaceted role in immune regulation has made it a

compelling target for therapeutic intervention in autoimmune diseases.[1][2]

M351-0056 is a low molecular weight compound identified through virtual screening of a

chemical library for its ability to bind to and modulate the activity of VISTA.[1][3] As a VISTA

agonist, M351-0056 enhances the natural immunosuppressive functions of this protein, offering
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a promising strategy for treating autoimmune conditions such as psoriasis and systemic lupus

erythematosus (SLE).[4][5]

Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on M351-
0056.

Parameter Value Method Source

Binding Affinity (KD)

for human VISTA-

extracellular domain

12.60 ± 3.84 μM
Microscale

Thermophoresis
[1][4]

Caption: Binding

affinity of M351-0056

to human VISTA.

In Vitro Efficacy Observation Cell Types Source

Cytokine Secretion Decreased
PBMCs, human CD4+

T cells
[1][4]

Cell Proliferation Suppressed PBMCs [1][4]

Regulatory T cells

(Tregs)

Enhanced expression

of Foxp3+
Human T cells [1][4]

Caption: Summary of

in vitro

immunomodulatory

effects of M351-0056.
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In Vivo Efficacy (Imiquimod-

Induced Psoriasis Mouse

Model)

Observation Source

Skin Inflammation Ameliorated [1]

Ear Thickness Reduced [1]

Inflammatory Cytokine mRNA

and Protein in Lesions
Decreased [1][4]

Caption: In vivo efficacy of

M351-0056 in a psoriasis

model.

In Vivo Efficacy (cGVHD and

MRL/lpr Lupus Mouse

Models)

Observation Source

Autoantibody Levels Attenuated [5][6]

Renal Injury Attenuated [5][6]

Inflammatory Cytokines and

Chemokines
Attenuated [5][6]

Immune Cell Expansion Inhibited [5][7]

Caption: In vivo efficacy of

M351-0056 in lupus models.

Mechanism of Action: Signaling Pathways
M351-0056 exerts its immunomodulatory effects by engaging VISTA and subsequently

influencing downstream signaling pathways. The two primary pathways identified are the JAK2-

STAT2 pathway and the IFN-I and noncanonical NF-κB pathway.

JAK2-STAT2 Signaling Pathway
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RNA sequencing analysis of peripheral blood mononuclear cells (PBMCs) treated with M351-
0056 revealed differential gene expression associated with the JAK2-STAT2 signaling pathway.

[1] This suggests that M351-0056, upon binding to VISTA, initiates a signaling cascade that

involves the Janus kinase 2 (JAK2) and the signal transducer and activator of transcription 2

(STAT2), leading to the observed immunosuppressive effects.[1][4]

Immune Cell

M351-0056 VISTA
binds

JAK2
activates

p-JAK2
phosphorylates

STAT2 p-STAT2
phosphorylates

Immunosuppressive
Effects

leads to

Click to download full resolution via product page

Caption: M351-0056 activates the JAK2-STAT2 pathway via VISTA.

IFN-I and Noncanonical NF-κB Pathway
In the context of lupus-like disease models, M351-0056 has been shown to ameliorate disease

progression by inhibiting the activation of the type I interferon (IFN-I) and the noncanonical

nuclear factor-κB (NF-κB) pathways.[5][6] VISTA deficiency has been linked to the exacerbation

of lupus through the aberrant activation of these pathways, and M351-0056 appears to

counteract this by enhancing VISTA's inhibitory function.[5][7]
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Caption: M351-0056 inhibits IFN-I and noncanonical NF-κB pathways.

Experimental Protocols
Virtual Screening and Compound Identification
M351-0056 was identified from a library of approximately 130,000 small molecules through a

computational approach.[1] A homology model of the VISTA 3D structure was developed,

followed by virtual screening and molecular docking to identify potential ligands.[1][8] The

binding postures of the docked ligands were visualized to select promising candidates,

including M351-0056.[1]
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Compound Discovery Workflow

Small Molecule Library
(~130,000 compounds)
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Caption: Workflow for the identification of M351-0056.

In Vitro Assays
The biological activity of M351-0056 was assessed using in vitro experiments with human

peripheral blood mononuclear cells (PBMCs) and CD4+ T cells.[4]

Cytokine Secretion Assay: PBMCs or CD4+ T cells were stimulated in the presence or

absence of M351-0056. Supernatants were collected, and cytokine levels (e.g., IFN-γ, IL-17)

were measured by ELISA.

Cell Proliferation Assay: PBMCs were labeled with a fluorescent dye (e.g., CFSE) and

stimulated. The proliferation was measured by flow cytometry based on dye dilution in the

presence or absence of M351-0056.

Treg Conversion Assay: Naive T cells were cultured under Treg-polarizing conditions with

and without M351-0056. The percentage of Foxp3+ cells was determined by flow cytometry.
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In Vivo Animal Models
Imiquimod-Induced Psoriasis-like Dermatitis in Mice: Psoriasis-like skin inflammation was

induced in mice by the topical application of imiquimod cream.[1] Mice were treated daily

with M351-0056, and disease severity was assessed by measuring ear thickness and

histological analysis of skin biopsies.[1] Expression of inflammatory markers in the skin

lesions was quantified by qPCR and immunohistochemistry.[1][4]

Lupus-like Disease Models (cGVHD and MRL/lpr mice): The therapeutic efficacy of M351-
0056 in systemic lupus erythematosus was evaluated in the chronic graft-versus-host

disease (cGVHD) and the MRL/lpr mouse models.[5] Animals were treated with M351-0056,

and disease progression was monitored by measuring levels of autoantibodies (e.g., anti-

dsDNA), proteinuria, and assessing kidney pathology through histological staining.[5][9]

Spleens were analyzed by flow cytometry to determine the expansion of various immune cell

populations.[7][9]

Conclusion and Future Directions
M351-0056 is a promising preclinical candidate for the treatment of autoimmune diseases. Its

mode of action as a VISTA agonist, leading to the modulation of the JAK2-STAT2, IFN-I, and

noncanonical NF-κB pathways, provides a strong rationale for its therapeutic potential.[4][5]

The compound has demonstrated significant efficacy in vitro and in animal models of psoriasis

and lupus.[1][5] Further investigation into its pharmacokinetic and toxicological profile is

warranted to advance M351-0056 towards clinical development. This novel compound

represents a significant step forward in the development of targeted therapies for autoimmune

and inflammatory disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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